TCN 201

Overview

Description

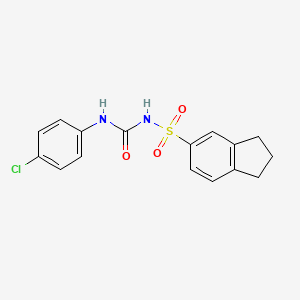

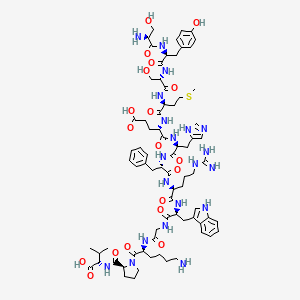

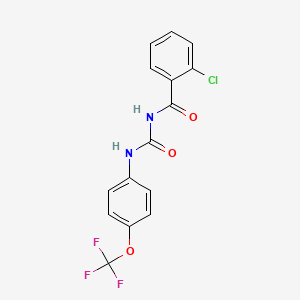

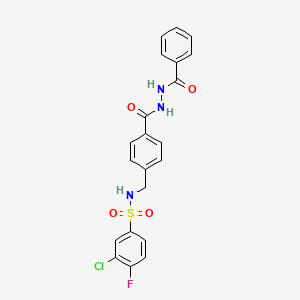

“N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzoylhydrazinecarbonyl group, which is a common feature in many organic compounds . The compound also contains a benzenesulfonamide group, which is a functional group consisting of a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzoylhydrazinecarbonyl group could potentially undergo reactions with electrophiles, and the benzenesulfonamide group could potentially act as a nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Chemical Properties

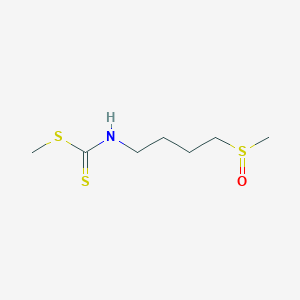

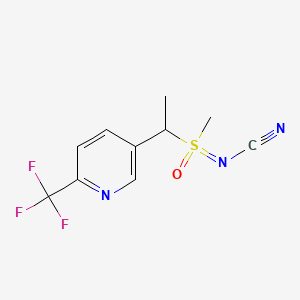

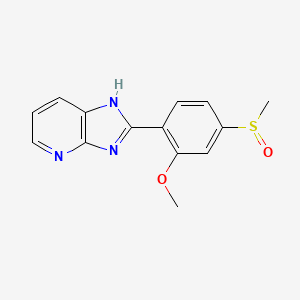

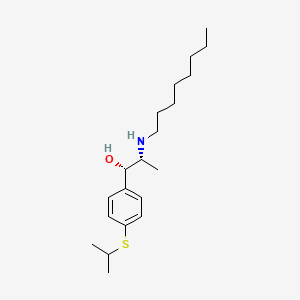

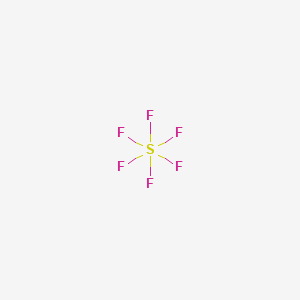

N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide is a compound that may be involved in the synthesis of various chemical entities, particularly in the field of fluorine chemistry. The synthesis of novel chiral fluorinating agents involves complex chemical reactions where benzenesulfonamide derivatives, similar to the mentioned compound, could be intermediates or catalysts. These processes often include treatment with various reagents to achieve the desired fluorinated products, which are significant in the development of new pharmaceuticals and materials due to the unique properties imparted by the fluorine atom (Sun, Liu, & Tang, 2008).

Mechanism of Action

Target of Action

TCN-201, also known as 3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent, selective, and non-competitive antagonist of the GluN1/GluN2A NMDA receptor . The NMDA receptor is a ligand-gated ion channel that mediates excitatory neurotransmission in the brain .

Mode of Action

TCN-201 binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This binding inhibits NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . Thus, TCN-201 is a negative allosteric modulator of glycine binding .

Biochemical Pathways

The NMDA receptors play a crucial role in synaptic plasticity, long-term potentiation, and long-term depression . Overactivation of NMDA receptors can result in excitotoxicity, which is associated with various neurological and neurodegenerative diseases . By selectively blocking GluN2A-containing NMDARs, TCN-201 can modulate these biochemical pathways .

Result of Action

The primary result of TCN-201’s action is the inhibition of NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . This selective inhibition can modulate excitatory neurotransmission in the brain, potentially offering therapeutic benefits in conditions associated with overactivation of NMDA receptors .

Action Environment

The action of TCN-201 can be influenced by various environmental factors. For instance, the extracellular concentration of glycine can affect the inhibitory activity of TCN-201 . At low extracellular glycine concentrations, TCN-201 prevents glycine from binding to its binding site on the GluN1-subunit

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

TCN-201 interacts with the GluN1 and GluN2A subunits of the NMDA receptor . The antagonistic effect of TCN-201 on the GluN1/GluN2A receptor is about 30 times greater than that of TCN-213 . Tcn-213 was still able to effectively identify GluN1/GluN2A receptors .

Cellular Effects

TCN-201 has been shown to produce only slight inhibition of GluN1/GluN2B NMDAR-mediated currents in oocytes . Its antagonism of NMDAR-mediated responses is both subtype- and glycine-dependent and more potent than TCN 213 in oocytes .

Molecular Mechanism

TCN-201 binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . Occupancy of this site by TCN-201 inhibits NMDA receptor function by reducing glycine potency . TCN-201 is therefore a negative allosteric modulator of glycine binding .

Dosage Effects in Animal Models

The effects of TCN-201 vary with different dosages in animal models

Properties

IUPAC Name |

N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBXBFDXNPBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406547 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852918-02-6 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 852918-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.